N-2-naphthyl-3-phenylpropanamide
Description
N-2-Naphthyl-3-phenylpropanamide is a synthetic amide compound characterized by a naphthyl group (C₁₀H₇) at the 2-position and a phenyl group (C₆H₅) at the 3-position of the propanamide backbone. The naphthyl and phenyl moieties in this compound likely influence its physicochemical properties, such as lipophilicity and aromatic interactions, which are critical for drug-receptor binding and metabolic stability.
Properties
IUPAC Name |
N-naphthalen-2-yl-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-19(13-10-15-6-2-1-3-7-15)20-18-12-11-16-8-4-5-9-17(16)14-18/h1-9,11-12,14H,10,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQGOCDLZPOAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-2-naphthyl-3-phenylpropanamide with naproxen-derived amides from the evidence, focusing on structural variations, synthesis, and functional implications.
Structural Variations and Substituent Effects
Key Observations :
- Aromatic Backbone : All compounds share a naphthalene-derived backbone (6-methoxynaphthalen-2-yl in evidence-based compounds vs. naphthalen-2-yl in the target compound). The absence of a methoxy group in this compound may reduce polarity compared to naproxen derivatives .
- Amine Substituents: The target compound’s phenylpropanamide group contrasts with chlorophenethyl (), indole (), and diphenylethyl () substituents. For example, the indole group in ’s compound may confer serotonin-like activity , while the chlorophenethyl group in enhances electrophilicity .
Pharmacological and Physicochemical Properties
- In contrast, the diphenylethyl derivative () may exhibit enhanced lipid solubility, favoring blood-brain barrier penetration .
- The phenyl and naphthyl groups in the target compound may similarly enhance lipophilicity, impacting bioavailability.
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